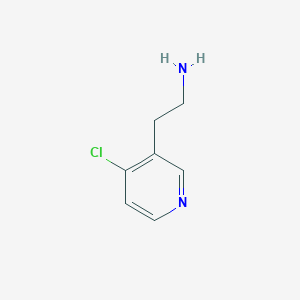

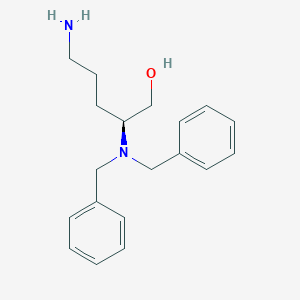

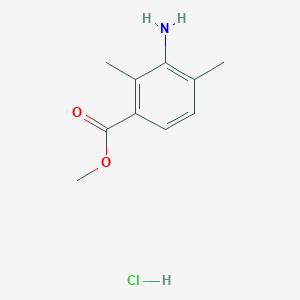

![molecular formula C12H15ClN2O2 B1512676 Clorhidrato de 3-(Piperidin-4-il)benzo[d]oxazol-2(3H)-ona CAS No. 162045-54-7](/img/structure/B1512676.png)

Clorhidrato de 3-(Piperidin-4-il)benzo[d]oxazol-2(3H)-ona

Descripción general

Descripción

“3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O . It has an average mass of 238.713 Da and a monoisotopic mass of 238.087296 Da .

Synthesis Analysis

The compound has been identified as a hit in high throughput screening campaigns for the discovery of novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 . Structural modifications of parent benzoxazole scaffolds by introducing substituents on phenyl have displayed potent inhibitory activities toward GRK-2 and -5 .Molecular Structure Analysis

The molecular structure of “3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride” consists of a benzoxazole ring attached to a piperidin-4-yl group .Chemical Reactions Analysis

The compound has been developed as a GlyT1 inhibitor by bioisosteric replacement and mimicking of the pyridine ring of RG1678 . Preliminary optimization of the blood–brain barrier penetration led to the discovery of 3-(piperidin-4-yl)benzo[d]isoxazole derivatives .Aplicaciones Científicas De Investigación

Inhibidor de GlyT1 para el tratamiento de la esquizofrenia

Este compuesto se ha identificado como un posible e inhibidor selectivo del transportador de glicina 1 (GlyT1), que es una estrategia actualmente investigada en el descubrimiento de fármacos para la esquizofrenia . Ha demostrado alta selectividad y potencia como inhibidor de GlyT1 .

Agentes antipsicóticos atípicos

Se ha encontrado que el compuesto es un andamiaje privilegiado de agentes antipsicóticos atípicos . Esto sugiere su posible uso en el desarrollo de nuevos fármacos antipsicóticos .

Inhibidor de la quinasa 2 y 5 del receptor acoplado a proteína G

La investigación ha identificado este compuesto como una nueva clase de inhibidor de la quinasa del receptor acoplado a proteína G 2 y 5 (GRK2 y 5) . GRK2 y 5 tienen implicaciones críticas en la insuficiencia cardíaca, y los inhibidores de estas quinasas se consideran una nueva estrategia terapéutica para prevenir y tratar la enfermedad de insuficiencia cardíaca .

Agentes antimicrobianos

Si bien el compuesto específico "Clorhidrato de 3-(Piperidin-4-il)benzo[d]oxazol-2(3H)-ona" no se ha relacionado directamente con la actividad antimicrobiana, se han sintetizado compuestos relacionados con benzotriazol-2-il-piperidina flanqueada a oxadiazoles para su posible uso como agentes antimicrobianos . Esto sugiere que el compuesto podría potencialmente modificarse para aplicaciones similares .

Mecanismo De Acción

Target of Action

The primary target of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the activity of glycine, an inhibitory neurotransmitter in the central nervous system .

Mode of Action

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride acts as a selective inhibitor of GlyT1 . By inhibiting GlyT1, it increases the concentration of glycine in the synaptic cleft, enhancing the activation of glycine receptors .

Biochemical Pathways

The inhibition of GlyT1 by 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride affects the glycinergic neurotransmission pathway . This can lead to an increase in the inhibitory effects of glycine, potentially affecting various neural processes .

Pharmacokinetics

This suggests that it can be effectively distributed to the central nervous system, where it can exert its effects .

Result of Action

The inhibition of GlyT1 by 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride can lead to a range of effects at the molecular and cellular level. For instance, it has been shown to inhibit hyperlocomotion induced by acute treatment of phencyclidine, and improve the impaired negative and cognitive symptoms in chronic phencyclidine-induced mice .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in lab experiments is its ability to form complexes with a variety of molecules. This property allows for the study of a wide range of biological processes, such as protein-protein interactions and drug-receptor interactions. Additionally, 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride has been found to be relatively stable, making it an ideal tool for long-term experiments. However, one of the main limitations of using 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Direcciones Futuras

The potential applications of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride are still being explored, and there are a number of potential future directions for research. For example, 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride could be used to study the effects of drugs on various proteins and enzymes, as well as to develop novel therapeutic agents. Additionally, 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride could be used to study the effects of various physiological processes, such as inflammation and cell death. Finally, 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride could be used to study the effects of various environmental factors, such as temperature and pH, on various proteins and enzymes.

Propiedades

IUPAC Name |

3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c15-12-14(9-5-7-13-8-6-9)10-3-1-2-4-11(10)16-12;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGZAUJELAUKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3OC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855955 | |

| Record name | 3-(Piperidin-4-yl)-1,3-benzoxazol-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162045-54-7 | |

| Record name | 3-(Piperidin-4-yl)-1,3-benzoxazol-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

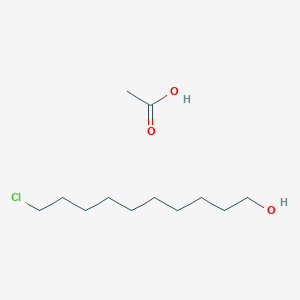

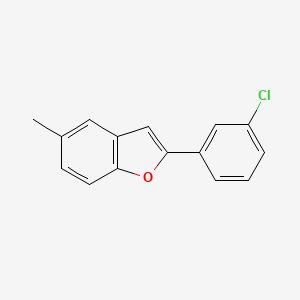

![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)

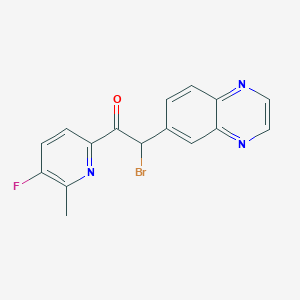

![4-Benzyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1512629.png)

![trans-Methyl 1'-(methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1512632.png)